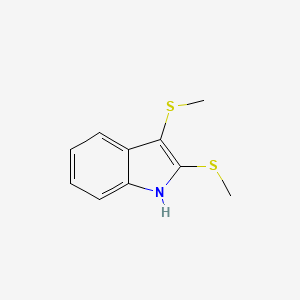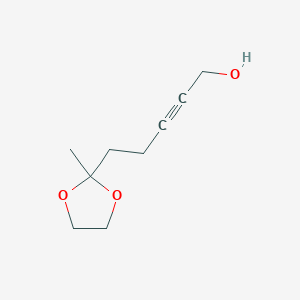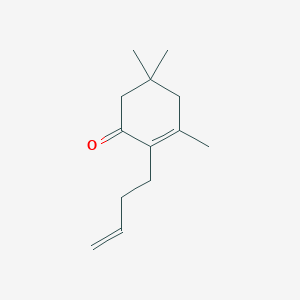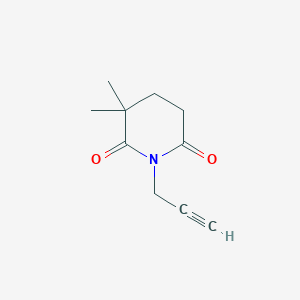silane CAS No. 138763-34-5](/img/structure/B14283956.png)
[3-Chloro-2-(chloromethyl)propyl](trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(chloromethyl)propylsilane: is an organosilicon compound widely used in various fields due to its unique chemical properties. It is a colorless, transparent liquid with a strong odor and is primarily used as a coupling agent in the polymer industry to improve adhesion between substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)propylsilane typically involves the reaction of methanol with 3-chloropropyltrichlorosilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 3-Chloro-2-(chloromethyl)propylsilane involves a fixed bed reactor where a silicon powder-nano-copper catalyst mixture is used. This method is suitable for large-scale production due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2-(chloromethyl)propylsilane undergoes various chemical reactions, including substitution and hydrolysis. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .
Common Reagents and Conditions: Common reagents used in reactions with 3-Chloro-2-(chloromethyl)propylsilane include methanol and other alcohols. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed: The major products formed from these reactions include silane coupling agents and silylating substances used in the plastic industry .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Chloro-2-(chloromethyl)propylsilane is used to synthesize octakis(3-chloropropyl)octasilsesquioxane and to functionalize nanoparticles like carbon nanotubes and silica nanoparticles .
Biology: In biological research, it is used to develop molecularly imprinted polymers for protein detection .
Medicine: While specific medical applications are less common, the compound’s ability to modify surfaces makes it useful in developing medical devices and prosthetics .
Industry: Industrially, it is used as a coupling agent to improve adhesion in polymers and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(chloromethyl)propylsilane involves the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs facilitate surface modification, enhancing the material’s properties . The molecular targets include various substrates where the compound forms strong bonds, improving adhesion and functionality .
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Another organosilicon compound used in producing silane coupling agents.
3-(Chloropropyl)trimethoxysilane: Similar in structure and used for similar applications.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Used in the polymer industry for surface modification.
Uniqueness: What sets 3-Chloro-2-(chloromethyl)propylsilane apart is its dual functionality, allowing it to participate in both hydrolysis and substitution reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
138763-34-5 |
|---|---|
Molekularformel |
C7H16Cl2O3Si |
Molekulargewicht |
247.19 g/mol |
IUPAC-Name |
[3-chloro-2-(chloromethyl)propyl]-trimethoxysilane |
InChI |
InChI=1S/C7H16Cl2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RCDLLZAJRODPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CC(CCl)CCl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)






![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)


